molecular formula C12H24N2O B13194839 2-Methyl-N-[2-(pyrrolidin-3-YL)ethyl]pentanamide

2-Methyl-N-[2-(pyrrolidin-3-YL)ethyl]pentanamide

Cat. No.: B13194839
M. Wt: 212.33 g/mol
InChI Key: SZFCGYVSIMPODS-UHFFFAOYSA-N
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Description

2-Methyl-N-[2-(pyrrolidin-3-YL)ethyl]pentanamide is a chemical compound with the molecular formula C12H24N2O It is a member of the amide family and contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-[2-(pyrrolidin-3-YL)ethyl]pentanamide typically involves the reaction of 2-methylpentanoyl chloride with 2-(pyrrolidin-3-yl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-[2-(pyrrolidin-3-YL)ethyl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-Methyl-N-[2-(pyrrolidin-3-YL)ethyl]pentanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-N-[2-(pyrrolidin-3-YL)ethyl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring in the compound can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring, used as a precursor in the synthesis of various compounds.

    2-Methylpyrrolidine: Similar to pyrrolidine but with a methyl group, affecting its reactivity and interactions.

    N-ethylpyrrolidine: Contains an ethyl group, influencing its solubility and biological activity.

Uniqueness

2-Methyl-N-[2-(pyrrolidin-3-YL)ethyl]pentanamide is unique due to its specific structure, which combines the properties of a pyrrolidine ring with an amide group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

2-methyl-N-(2-pyrrolidin-3-ylethyl)pentanamide

InChI

InChI=1S/C12H24N2O/c1-3-4-10(2)12(15)14-8-6-11-5-7-13-9-11/h10-11,13H,3-9H2,1-2H3,(H,14,15)

InChI Key

SZFCGYVSIMPODS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)NCCC1CCNC1

Origin of Product

United States

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